molecular formula C16H17N3 B2803442 2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile CAS No. 332862-42-7

2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B2803442
CAS No.: 332862-42-7
M. Wt: 251.333
InChI Key: DYRZGLXBCVTIEG-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group attached to a 4-ethylphenyl ring, which is further connected to a pyridine ring substituted with two methyl groups and a carbonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

    Substitution: The amino group and other substituents on the pyridine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: This compound has similar structural features but with phenyl groups instead of the ethylphenyl group.

    2-Amino-4,6-dimethylpyridine-3-carbonitrile: Lacks the ethylphenyl group, making it less bulky and potentially less selective in certain applications.

Uniqueness

2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is unique due to the presence of the 4-ethylphenyl group, which can enhance its binding affinity and selectivity for specific targets. This structural feature also influences the compound’s physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-ethylanilino)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-4-13-5-7-14(8-6-13)19-16-15(10-17)11(2)9-12(3)18-16/h5-9H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRZGLXBCVTIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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